molecular formula C19H21N3O2S B2676692 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2034489-75-1

2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No.: B2676692
CAS No.: 2034489-75-1
M. Wt: 355.46
InChI Key: SNSAXZZOHCZPFD-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a thiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the thiazole ring. Key reagents often include cyclohexylamine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and thiazole rings allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
  • 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
  • 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide stands out due to its unique combination of benzoxazole and thiazole rings. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(10-15-14-8-4-5-9-17(14)24-22-15)20-11-19-21-16(12-25-19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSAXZZOHCZPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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